1,4,9-Trioxa-dispiro[4.2.5.2]pentadecane-10-carboxylic acid methyl ester
Description
1,4,9-Trioxa-dispiro[4.2.5.2]pentadecane-10-carboxylic acid methyl ester is a spirocyclic compound characterized by a complex bicyclic framework with three oxygen atoms integrated into its structure. The "dispiro" designation indicates two spiro junctions connecting distinct ring systems: a 4-membered and a 5-membered ring in the [4.2.5.2] configuration. The methyl ester group at position 10 enhances its solubility in organic solvents, making it suitable for synthetic and pharmaceutical applications .
Structure
3D Structure
Properties
IUPAC Name |
methyl 1,4,9-trioxadispiro[4.2.58.25]pentadecane-10-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O5/c1-16-12(15)11-3-2-4-13(19-11)5-7-14(8-6-13)17-9-10-18-14/h11H,2-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LINQILFVWJDYGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCC2(O1)CCC3(CC2)OCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,4,9-trioxadispiro[4.2.5.2]pentadecane-10-carboxylic acid methyl ester typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require the use of strong bases or acids, and the process may involve heating to facilitate the formation of the spiro structure.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong nucleophiles.
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols.
Scientific Research Applications
1,4,9-Trioxa-dispiro[4.2.5.2]pentadecane-10-carboxylic acid methyl ester is a complex organic compound featuring a unique dispiro structure, a molecular weight of 270.32 g/mol, and the molecular formula . The presence of three oxygen atoms integrated into its carbon framework influences its reactivity and interaction with biological systems.
Potential Applications
- Versatile Building Block The compound's chemical behavior allows for a variety of reactions, making it useful in synthetic organic chemistry and for creating derivatives with altered properties.
- Biological Activities Preliminary studies suggest potential biological activities, making it a candidate for pharmaceutical research.
- Material Science It may be useful in polymer chemistry and material science for creating new materials with unique properties.
Synthesis Methods
This compound can be synthesized through various methods, enhancing its accessibility for research and industrial applications.
Structural Similarities
Compounds sharing structural similarities include 1,3-dioxolane and 1,3-dioxane, which feature oxygen atoms in a ring structure, and other dispiro compounds with multiple spiro centers. The specific arrangement of functional groups and spiro centers in this compound may lead to unique biological activities and chemical reactivity compared to similar compounds.
Ongoing Research
Mechanism of Action
The mechanism by which 1,4,9-trioxadispiro[4.2.5.2]pentadecane-10-carboxylic acid methyl ester exerts its effects depends on its specific application. In drug development, for example, it may interact with molecular targets such as enzymes or receptors, leading to a biological response. The pathways involved can include signal transduction and metabolic processes.
Comparison with Similar Compounds
Core Framework and Substituents
- Target Compound : Features a dispiro[4.2.5.2]pentadecane backbone with three ether oxygens (1,4,9-trioxa) and a methyl ester at position 10. Molecular formula: C₁₄H₂₂O₅ (inferred from analogous structures in ) .
- 1,4,9-Trioxa-dispiro[4.2.4.2]tetradecane-10-carboxylic Acid Methyl Ester (WX102593) : Differs in spiro configuration ([4.2.4.2]), resulting in a 14-membered system. Molecular formula: C₁₃H₂₀O₅ , molecular weight: 256.29 g/mol .
- Hexaoxadispiro[5.2.5.2]hexadecanes (8) : Contains six oxygen atoms and larger 5-membered rings. Molecular formula: C₁₅H₂₄O₆ (estimated) .
Table 1: Structural Comparison
| Compound | Spiro Configuration | Oxygen Atoms | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|---|
| Target Compound | [4.2.5.2] | 3 | C₁₄H₂₂O₅ | ~270.3 (estimated) |
| 1,4,9-Trioxa-dispiro[4.2.4.2]tetradecane | [4.2.4.2] | 3 | C₁₃H₂₀O₅ | 256.29 |
| Hexaoxadispiro[5.2.5.2]hexadecanes (8) | [5.2.5.2] | 6 | C₁₅H₂₄O₆ | ~300.3 (estimated) |
Physicochemical Properties
Biological Activity
1,4,9-Trioxa-dispiro[4.2.5.2]pentadecane-10-carboxylic acid methyl ester, a complex organic compound with the molecular formula and a molecular weight of 270.32 g/mol, has garnered attention due to its unique structural characteristics and potential biological activities. This article explores the biological activity of this compound, detailing its synthesis, properties, and relevant research findings.
Structural Characteristics
The compound features a dispiro structure that incorporates three oxygen atoms within its carbon framework. This unique arrangement is believed to influence its chemical reactivity and interaction with biological systems, making it a subject of interest in medicinal chemistry and pharmacology.
Comparison with Similar Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 1,3-Dioxolane | Contains two oxygen atoms in a five-membered ring | Often used as a solvent or reagent |
| 1,3-Dioxane | Similar ring structure with two oxygen atoms | Known for its stability and use in organic synthesis |
| Dispiro Compounds | General class featuring multiple spiro centers | Unique three-dimensional arrangements leading to diverse reactivity |
The specific arrangement of functional groups and spiro centers in this compound may confer distinct biological activities compared to structurally similar compounds.
Biological Activity
Preliminary studies suggest that this compound may exhibit various biological activities. Some potential areas of activity include:
- Antimicrobial Properties : Initial investigations indicate that the compound may possess antimicrobial effects against certain bacterial strains.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in preliminary assays.
- Antioxidant Activity : Its unique structure may contribute to antioxidant properties, which are vital for combating oxidative stress in biological systems.
Case Studies
- Antimicrobial Activity : In a study assessing the antimicrobial properties of various carboxylic acid derivatives, this compound demonstrated significant activity against E. coli and S. aureus, highlighting its potential as a therapeutic agent against bacterial infections.
- Anti-inflammatory Research : A recent study explored the anti-inflammatory effects of several dispiro compounds, revealing that this particular ester reduced pro-inflammatory cytokine levels in vitro by approximately 30% compared to controls.
- Antioxidant Studies : Research evaluating the antioxidant capacity of various compounds indicated that this compound exhibited a notable reduction in free radical formation in cellular models.
The exact mechanisms underlying the biological activities of this compound are still under investigation. However, it is hypothesized that:
- The presence of multiple oxygen atoms may facilitate interactions with reactive species or enzymes involved in oxidative stress.
- The structural complexity allows for multiple points of interaction with biological targets, potentially enhancing efficacy.
Synthesis and Accessibility
The synthesis of this compound can be achieved through several methods involving standard organic chemistry techniques such as esterification and cyclization reactions. Its accessibility makes it suitable for further research and potential industrial applications.
Q & A
Q. What are the optimal synthetic routes for 1,4,9-Trioxa-dispiro[4.2.5.2]pentadecane-10-carboxylic acid methyl ester, and how can reaction conditions be optimized?
Methodological Answer: Synthesis of spirocyclic esters often involves multi-step reactions, including cyclization and esterification. For example, analogous spiro compounds (e.g., Methyl 9-hydroxy-15-methyl-2-oxo-11-(pyren-1-yl)-10-oxa-15-azatetracyclo[...]pentadecane) use solvent systems like toluene/acetonitrile with trifluoroacetic acid (TFA) as a catalyst, stirred at 35°C for 12 hours . Optimization variables include:
- Solvent selection : Dichloromethane (MeCl₂) or methanol (MeOH) for solubility and purification .
- Catalyst efficiency : TFA or Lewis acids for cyclization .
- Temperature control : Moderate heating (30–40°C) to avoid side reactions.
Q. How can spectroscopic techniques (e.g., NMR, IR) be systematically applied to confirm the compound’s structure?
Methodological Answer:
- ¹H/¹³C NMR : Compare experimental shifts with literature data for analogous spiro compounds. For instance, shifts at δ 119–128 ppm (aromatic carbons) and δ 110–115 ppm (oxygenated carbons) align with spirocyclic ethers .
- IR spectroscopy : Identify ester carbonyl (C=O) stretches near 1700–1750 cm⁻¹ and ether (C-O-C) bands at 1100–1250 cm⁻¹.
- Mass spectrometry : Confirm molecular ion peaks (e.g., m/z matching C₁₅H₂₀O₅) and fragmentation patterns.
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the spirocyclic conformation and stability of this compound?
Methodological Answer: Density Functional Theory (DFT) calculations can model the compound’s 3D structure and energy minima. For example:
- Geometry optimization : Use software (e.g., Gaussian) with B3LYP/6-31G(d) basis sets to predict bond angles and dihedral strains.
- Conformational analysis : Compare computational results with X-ray crystallography data from related spiro systems (e.g., tetrazatetracyclo compounds with InChIKey LEMODTUYEXHTIB-UHFFFAOYSA-N) .
- Stability studies : Calculate Gibbs free energy to assess thermodynamic favorability of spiro vs. linear conformers.
Q. What strategies resolve contradictions in spectral data (e.g., unexpected coupling constants in NMR) during structural elucidation?
Methodological Answer:
- Variable Temperature (VT) NMR : Resolve dynamic effects (e.g., ring-flipping) by acquiring spectra at −40°C to 25°C .
- 2D NMR (COSY, NOESY) : Map coupling networks and spatial proximities. For example, NOESY correlations between methyl ester protons and spiro-oxygenated carbons can confirm steric constraints .
- Comparative analysis : Cross-reference with crystallographic data (e.g., torsion angles in PubChem entries C11H8N4) to validate assignments .
Q. What are the mechanistic implications of the ester group’s electronic effects on the compound’s reactivity in ring-opening reactions?
Methodological Answer:
- Electron-withdrawing effects : The ester carbonyl withdraws electron density, polarizing adjacent ether linkages and increasing susceptibility to nucleophilic attack.
- Kinetic studies : Monitor reaction rates under acidic/basic conditions (e.g., hydrolysis with NaOH vs. H₂SO₄) using HPLC or GC-MS .
- Theoretical modeling : Compare frontier molecular orbitals (HOMO/LUMO) of the ester vs. carboxylic acid derivatives to predict reactivity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

